REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:14][CH:13]2[C:15](OC)([O:16]C)[CH:10]([CH2:11][CH2:12]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>Cl>[CH2:1]([N:8]1[CH2:14][CH:13]2[C:15](=[O:16])[CH:10]([CH2:11][CH2:12]2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CCC(C1)C2(OC)OC
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to reflux 4 h (or until judged complete by TLC)
|
Duration
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4 h
|
Type
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ADDITION
|
Details
|
the aqueous solution containing product
|
Type
|
WASH
|
Details
|
was washed with ether (2×200 mL)
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Type
|
EXTRACTION
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Details
|
then back extracted from the ether layer with 1N HCl (100 mL)
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Type
|
EXTRACTION
|
Details
|
The product was extracted with EtOAc (3×300 mL)
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Type
|
WASH
|
Details
|
washed with saturated aqueous NaCl solution (1×200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered through a pad of silica (5×4 in)
|
Type
|
WASH
|
Details
|
rinsed with 100% EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown liquid (42.0 g, 100%)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CCC(C1)C2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |